molecular formula C5H8O3 B116952 Levulinic acid CAS No. 123-76-2

Levulinic acid

Cat. No. B116952
CAS RN: 123-76-2
M. Wt: 116.11 g/mol
InChI Key: JOOXCMJARBKPKM-UHFFFAOYSA-N
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Description

Levulinic acid, also known as 4-oxopentanoic acid, is an organic compound with the formula CH3CCH2CH2CO2H . It is classified as a keto acid and is a white crystalline solid that is soluble in water and polar organic solvents . It is derived from the degradation of cellulose and is a potential precursor to biofuels, such as ethyl levulinate . It is used in the manufacture of nylon, synthetic rubber, plastics, and pharmaceuticals .


Synthesis Analysis

Levulinic Acid can be obtained from biomass . The synthesis of LA has been investigated extensively using homogeneous or heterogeneous catalysts . The highest reported yields of LA are from monosaccharides, polysaccharides, and lignocellulosic biomass . The potential to obtain useful chemical derivatives from levulinic acid is high due to the presence of both a ketone group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of levulinic acid is a short chain fatty acid with molecular formula C5H8O3 . It consists of a ketone carbonyl group and a carboxylic acid group .


Chemical Reactions Analysis

Levulinic acid is a highly reactive platform chemical that can generate secondary chemicals . It can be produced by acid catalysis from renewable resources, such as sugars, lignocellulosic biomass, and waste materials .


Physical And Chemical Properties Analysis

Levulinic acid is a white flake crystal that is flammable and hygroscopic . It is soluble in water and alcohol, ether organic solvents . It has a melting point of 37.2 °C and a boiling point of 139140 deg C (lkPa) .

Scientific Research Applications

Polymer Chemistry

  • Polymer Development : Levulinic acid's use in polymer chemistry is extensive. It's been employed in step-growth polymerization, chain-growth polymerization, as a post-polymerization functionality, and for introducing modifications to sustainable polymers (Hayes & Becer, 2020).

Chemical and Fuel Additives

  • Catalytic Upgrading to Chemicals : It's also upgraded catalytically to chemicals and fuel additives, like levulinate esters, δ-aminolevulinic acid, succinic acid, and γ-valerolactone (Pileidis & Titirici, 2016).
  • Fuel Additive Synthesis : Levulinic acid derivatives are important in synthesizing energy chemicals, particularly used in fuel formulations due to their properties such as non-toxicity and high-lubricity (Badgujar & Bhanage, 2015).

Biomass Conversion

  • Biofuels and High-Value Chemicals : It can be transformed into biofuels and high-value chemicals, with a focus on the transformation of levulinic acid and alkyl levulinate into these products (Yan, Yao, & Fu, 2017).

Biotechnological Applications

  • Microbial Biosynthetic Pathways : There's a potential for microbe-based production of levulinic acid. Synthetic biology could be used to implement new-to-nature biosynthetic pathways for its production (Vila-Santa et al., 2021).

Biomass-Derived Applications

  • Drug Synthesis : Levulinic acid, derived from biomass, is crucial in synthesizing a range of drugs and medical materials (Zhang et al., 2021).

Catalysis and Chemical Synthesis

  • Esterification and Transesterification : Levulinic acid is involved in various catalytic processes like esterification and transesterification, important in the synthesis of solvents, additives, and plasticizers (Melchiorre et al., 2020).

Industrial and Environmental Applications

  • Biphasic Hydrothermal Process : A novel approach to biphasic hydrothermal processing was developed for levulinic acid production, showing its significance in the biorefinery cycle (Licursi et al., 2018).

Research on Conversion Processes

  • Conversion to Levulinic Acid : Research has been conducted on the conversion of various biomass sources like Quercus mongolica and sugarcane bagasse into levulinic acid, showcasing its potential as a sustainable chemical from renewable resources (Jeong et al., 2017); (Anggorowati et al., 2018).

Safety And Hazards

Levulinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Protective measures include wearing protective clothing, eye protection, face protection, and protective gloves .

Future Directions

Levulinic acid is one of the most promising biomass-derived platform chemicals owing to its wider convertibility to a large number of commodity chemicals . It has paramount importance in the global economy . Various processes have been developed to produce LA and its derivatives from different sugars and cellulosic feedstocks . Efforts should be made to develop robust catalysts and reaction systems in order to improve the reaction selectivity .

properties

IUPAC Name

4-oxopentanoic acid
Source PubChem
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InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXCMJARBKPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

19856-23-6 (hydrochloride salt), 591-64-0 (calcium salt)
Record name Levulinic acid
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DSSTOX Substance ID

DTXSID8021648
Record name 4-Oxopentanoic acid
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Molecular Weight

116.11 g/mol
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Physical Description

Pellets or Large Crystals, Liquid, Solid; Product of industry is yellow; mp = 33-35 deg C; [Merck Index] Solid; mp = 30-33 deg C; [Sigma-Aldrich MSDS], Solid, yellow to brown liquid which may congeal; with mild caramellic odour
Record name Pentanoic acid, 4-oxo-
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Record name Levulinic acid
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Record name Levulinic acid
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Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg
Record name Laevulinic Acid
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Solubility

soluble in water, alcohol, and oil, 1 mL in 1 mL 95% alcohol (in ethanol)
Record name Levulinic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.136-1.147 (20°)
Record name Levulinic acid
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Product Name

Levulinic acid

CAS RN

123-76-2
Record name Levulinic acid
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Record name 4-Oxopentanoic acid
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Record name 4-oxovaleric acid
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Record name LEVULINIC ACID
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Record name Levulinic acid
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Melting Point

30 - 33 °C
Record name Laevulinic Acid
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Record name Levulinic acid
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Synthesis routes and methods I

Procedure details

In connection with this it is remarkable, that the 5-chlorolevulinic acid methyl ester can be also selectively produced by means of low temperature crystallisation from the chlorination mixture, which you get from the bromination mixture of levulinic acid or levulinic acid methyl ester in methanol and the subsequent bromine/chlorine exchange, in a gentle manner as already described for the 5-bromolevulinic acid methyl ester. As in the case of the 5-bromolevulinic methyl ester you proceed in the same way by using the same solvents and solvent mixtures and temperatures between −20° C. and −40° C. You get the 5-chlorolevulinic acid methyl ester in 35–38% yield and >98 purity. Impurities are the 3-chlorolevulinic acid methyl ester and the unconverted levulinic acid methyl ester. The 5-chlorolevulinic acid esters of the alcohols with chain lengths of C2–C4 can not be produced by low-temperature crystallisation because no crystallisation occurs under these conditions. The same is valid for the corresponding bromination mixtures of the 5-bromolevulinic acid esters which are produced from alcohols with chain lengths of C2–C4.
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Synthesis routes and methods II

Procedure details

Preparation of 5-chlorolevulinic acid methyl ester from a mixture of 3-chloro-, 5-chloro-, 3,5-dichlorolevulinic acid ethyl ester and levulinic acid methyl ester consisting of the same product ratio, which is obtained by the bromination of both levulinic acid and levulinic acid methyl ester according to the Examples 1 and 2.
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Synthesis routes and methods III

Procedure details

An amount of 200 g fructose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 2 hours. The solution was cooled down and a methanol/water mixture (5 vol % water) was added until 1.0 L of an homogeneous, clear solution was obtained. After dissolving the fructose the solution obtained was passed through a plug flow reactor that was heated at different temperatures, varying from 180 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2 or 4 minutes. The pressure in this step was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of fructose in the product stream divided by the number of moles of fructose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (HMF), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial amount of moles of fructose times 100. The results are shown in Table 3.
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Synthesis routes and methods IV

Procedure details

An amount of 100 g glucose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 4 hours. After the dissolution, the volume of the solution is adjusted to 1 L by adding a mixture of methanol and water (5 vol % water). The solution obtained which contains a mixture of glucose and glucosides was passed through a plug flow reactor that was heated at different temperatures, varying from 200 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2, 4 or 8 minutes. The pressure in the reactor was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of glucose and glucosides in the product stream divided by the number of moles of glucose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (“HMF”), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial moles of glucose times 100. The results are shown in Table 5.
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100 g
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Synthesis routes and methods V

Procedure details

While glucose is obtained from cellulose in quantitative yield (98-100%), glucose isomerization to fructose is economically limited to roughly 42% [17]. As a consequence, the market price of fructose is often twice as high as the market price of glucose. Thus, the production of HMF from glucose instead of fructose is a more cost-effect process. Herein is disclosed and claimed an integrated process using solid acid catalysts and biomass-derived solvents, γ-lactones, hydrofurans and hydropyrans for converting glucose to HMF. Optionally, the HMF so formed may be upgrading by hydrogenation or oxidation. As depicted in Reaction Scheme 2, below, γ-valerolactone (GVL) can be obtained from hydrogenation of levulinic acid, another platform molecule derived from monosaccharide dehydration. In addition, GVL is an important platform molecule used for the production of chemicals and fuels.[21, 22] Other γ-lactones with higher molecular weights can be obtained from GVL, as described elsewhere,[23, 24] or by ring closing of unsaturated acid.[25] Thus, in addition to using GVL, the Examples below also disclose reactions using γ-hexylactone (GHL), γ-octalactone (GOL) and γ-undecalactone (GUL). Similar to GVL, THF can be derived from biomass from the decarbonylation and hydrogenation of furfural, a product of xylose dehydration.[26, 27]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levulinic acid
Reactant of Route 2
Levulinic acid
Reactant of Route 3
Levulinic acid
Reactant of Route 4
Levulinic acid
Reactant of Route 5
Reactant of Route 5
Levulinic acid
Reactant of Route 6
Reactant of Route 6
Levulinic acid

Citations

For This Compound
49,600
Citations
DW Rackemann, WOS Doherty - Biofuels, Bioproducts and …, 2011 - Wiley Online Library
… The key to improving the yield and efficiency of levulinic acid production from … levulinic acid synthesis and discusses current and potential technologies for producing levulinic acid …
Number of citations: 652 onlinelibrary.wiley.com
BV Timokhin, VA Baransky, GD Eliseeva - Russian chemical reviews, 1999 - pubs.rsc.org
… of levulinic acid are analysed and generalised. The wide synthetic potential of levulinic acid, … The accessibility of levulinic acid from hexose-containing wood-processing and agricultural …
Number of citations: 205 pubs.rsc.org
J Horvat, B Klaić, B Metelko, V Šunjić - Tetrahedron letters, 1985 - Elsevier
… Acid catalysed degradation of hexoses into levulinic acid (6) has been known for more than a century.' This reaction implies a puzzling transformation of the 6-hydroxymethyl … 4 …
Number of citations: 373 www.sciencedirect.com
DDM Di Bucchianico, Y Wang, JC Buvat, Y Pan… - Green …, 2022 - pubs.rsc.org
… , levulinic acid and its esters have been produced on an industrial scale. There are some reviews on the production of levulinic acid (… of alkyl levulinates from levulinic acid esterification, …
Number of citations: 72 pubs.rsc.org
RH Leonard - Industrial & Engineering Chemistry, 1956 - ACS Publications
… Although levulinic acid has been known since the 1870’s, when many of its … of levulinic acid and its relation to … of levulinic acid is based upon ultraviolet absorption (6A),stable esters …
Number of citations: 241 pubs.acs.org
JJ Bozell, L Moens, DC Elliott, Y Wang… - Resources, conservation …, 2000 - Elsevier
Levulinic acid (LA) can be produced cost effectively and in high yield from renewable feedstocks in a new industrial process. The technology is being demonstrated on a 1 ton/day scale …
Number of citations: 004 www.sciencedirect.com
C Chang, P Cen, X Ma - Bioresource technology, 2007 - Elsevier
… Levulinic acid was separated on an FFAP capillary column (30 m × … Levulinic acid yield based on the weight of raw material was calculated as: Yield of levulinic acid (%) = Levulinic acid …
Number of citations: 312 www.sciencedirect.com
JC Serrano-Ruiz, D Wang, JA Dumesic - Green Chemistry, 2010 - pubs.rsc.org
… Additionally, levulinic acid has the potential to serve as a … Levulinic acid, as is common for all the biomass derivatives, … concentrated aqueous solutions of levulinic acid into a set of …
Number of citations: 414 pubs.rsc.org
AMR Galletti, C Antonetti, V De Luise, D Licursi… - …, 2012 - jtatm.textiles.ncsu.edu
… The hydrothermal conversion of waste biomass to levulinic acid was investigated in the … The yields of levulinic acid were improved by optimization of the main reaction parameters, …
Number of citations: 189 jtatm.textiles.ncsu.edu
B Girisuta, L Janssen, HJ Heeres - Chemical Engineering Research and …, 2006 - Elsevier
… levulinic acid (4-oxo-pentanoic-acid) by acid treatment at relatively mild conditions. Levulinic acid … These two functional groups make levulinic acid a potentially very versatile building …
Number of citations: 579 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.